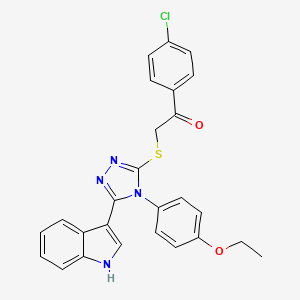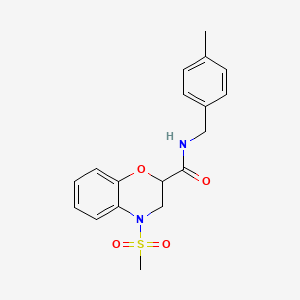![molecular formula C16H16N4O2 B11235816 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11235816.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a hydrazone moiety, which is further substituted with a 3,4-dimethoxybenzylidene group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzimidazole hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the hydrazone nitrogen.
科学的研究の応用
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(3,4-dimethoxybenzylidene)indan-1-one
- 2-(3,4-dimethoxybenzylidene)hydrazinoacetylamino-N-(4-ethoxyphenyl)benzamide
- 2-(3,4-dimethoxybenzylidene)hydrazino-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a hydrazone moiety
特性
分子式 |
C16H16N4O2 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-8-7-11(9-15(14)22-2)10-17-20-16-18-12-5-3-4-6-13(12)19-16/h3-10H,1-2H3,(H2,18,19,20)/b17-10+ |
InChIキー |
DJKQOEXUDHHMJK-LICLKQGHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11235736.png)
![2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11235745.png)

![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11235774.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11235786.png)

![N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine](/img/structure/B11235795.png)
![6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11235802.png)
![2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11235812.png)
![N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235814.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11235828.png)
![6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11235834.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11235837.png)
